Cyhalodiamide

概要

説明

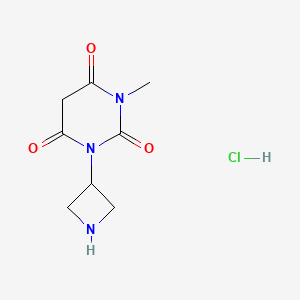

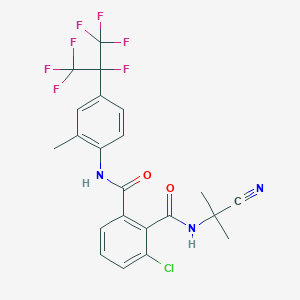

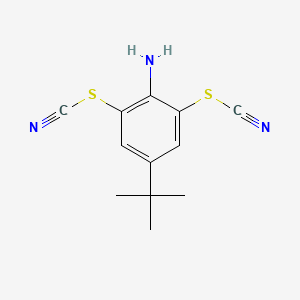

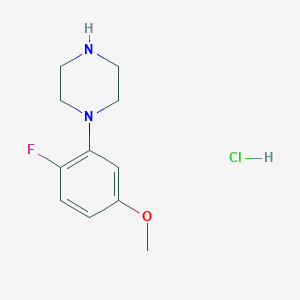

Cyhalodiamide is a dicarboxylic acid diamide obtained by the formal condensation of the two carboxy groups of 2-chlorophthalic acid with the amino groups of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline and 2-amino-2-methylpropanenitrile .

Synthesis Analysis

The synthesis of this compound can be achieved by a three-step ring-opening ring-closure ring-opening sequence. It starts with the ring-opening of 3-chlorophthalic anhydride with 2-amino-2-methylpropionitrile to the phthalic acid monoamide .

Molecular Structure Analysis

This compound contains a total of 53 bonds; 36 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 2 secondary amides (aromatic), and 1 nitrile (aliphatic) .

Chemical Reactions Analysis

This compound is a dicarboxylic acid diamide obtained by formal condensation of the two carboxy groups of 2-chlorophthalic acid with the amino groups of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline and 2-amino-2-methylpropanenitrile .

Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 469.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C. It also has an enthalpy of vaporization of 73.1±3.0 kJ/mol and a flash point of 237.5±28.7 °C .

科学的研究の応用

Agrochemical Applications

Cyhalodiamide is identified as a novel agrochemical effective against various Lepidoptera pests, such as Cnaphalocrocis medinalis, Chilo suppressalis, and others. Its distribution and degradation kinetics have been studied in the Chinese rice field environment. A fast and accurate analytical method using a modified QuEChERS method with UPLC-MS/MS was developed to detect this compound in rice field environments. The field trials demonstrated that this compound degrades easily with half-lives ranging from 4.2 to 13.6 days in rice straw, 8.77 days in paddy soil, and 5.37 to 8.45 days in paddy water. The final residues in brown rice were below safe limits, indicating its environmental safety and effectiveness as an agrochemical (Liu et al., 2018).

Degradation by Microbial Strains

Another significant application of this compound (referred to as CyB in the study) involves its degradation by Pseudomonas azotoformans strain QDZ-1, which was isolated from rice field soil. This strain can degrade a wide range of aryloxyphenoxy propanoate (AOPP) herbicides and utilizes CyB as a carbon source for growth. The study cloned and identified a novel gene encoding CyB-hydrolyzing esterase, which is critical for the degradation process. This research highlights the potential of microbial intervention in managing the environmental impact of this compound (Nie et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-2-N-(2-cyanopropan-2-yl)-1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF7N3O2/c1-11-9-12(20(24,21(25,26)27)22(28,29)30)7-8-15(11)32-17(34)13-5-4-6-14(23)16(13)18(35)33-19(2,3)10-31/h4-9H,1-3H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSYETYEADPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)Cl)C(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023909 | |

| Record name | Cyhalodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262605-53-7 | |

| Record name | Cyhalodiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262605537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhalodiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYHALODIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8W4DN7ZFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cyhalodiamide and what are its downstream effects?

A1: this compound targets the insect's ryanodine receptors (RyRs), which are calcium channels found in muscle cells. [] While the exact mechanism is not fully elucidated in the provided research, it is known that this compound binding to RyRs disrupts calcium ion regulation. This disruption leads to uncontrolled muscle contractions, paralysis, and eventually death of the insect. []

Q2: Can you provide the structural characterization of this compound?

A2: * Molecular Formula: C4H6N4S* Molecular Weight: 142.18 g/mol The provided research abstracts do not mention specific spectroscopic data for this compound.

Q3: What is known about the material compatibility and stability of this compound in various formulations and application conditions?

A3: this compound can be formulated into various pesticide applications, including suspending agents, wettable powders, water-dispersible granules, and emulsifiable concentrates. [] Research shows it can be effectively used as a trunk injection for tree treatment, demonstrating compatibility with organic solvents, co-solvents, and emulsifiers. [] This formulation exhibits long-lasting pesticide effects, indicating good stability within the tree system. []

Q4: Does this compound exhibit any catalytic properties, and if so, what are its applications?

A4: The provided research does not suggest any catalytic properties or applications for this compound. It primarily focuses on its use as an insecticide.

Q5: Are there any computational chemistry and modeling studies, including simulations, calculations, or QSAR models, related to this compound?

A5: The provided research abstracts do not detail any specific computational chemistry studies or QSAR models for this compound.

Q6: What is the Structure-Activity Relationship (SAR) of this compound? How do structural modifications impact its activity, potency, and selectivity?

A6: The provided research abstracts do not delve into specific SAR studies for this compound or discuss the impact of structural modifications on its activity, potency, and selectivity.

Q7: How stable is this compound under various conditions, and what formulation strategies are employed to improve its stability, solubility, or bioavailability?

A7: While the research does not explicitly detail this compound's stability under various conditions, its use in different formulations like trunk injections [] and wettable powders [] suggests adaptability to different environments. Specifically, the trunk injection formulation containing organic solvents, co-solvents, and emulsifiers indicates strategies to enhance its solubility and delivery within trees. []

Q8: What are the known in vitro and in vivo efficacies of this compound? Are there cell-based assays, animal models, or clinical trials available?

A9: this compound has been proven effective against various lepidoptera pests, including Helicoverpa armigera, in laboratory and field trials. [] Field trials demonstrated over 90% control efficacy against H. armigera 3-10 days after treatment, indicating good in vivo efficacy. [] The provided abstracts do not mention cell-based assays or clinical trials.

Q9: Is there any information on the resistance and cross-resistance potential of this compound? Are there known resistance mechanisms and relations to other compounds or classes?

A10: While the provided research does not specify resistance mechanisms for this compound, some formulations aim to mitigate this issue. For example, combining this compound with buprofezin aims to address the insufficient control and potential insect resistance development from using a single agent. [] This suggests that this compound might be prone to resistance development, and combination therapies could be a strategy for mitigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)

![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)

![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)

![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)

![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)